molecular formula C23H29N3O3S B14968146 N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide

N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide

Cat. No.: B14968146
M. Wt: 427.6 g/mol
InChI Key: PEZGPDOCZDLREX-UHFFFAOYSA-N
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Description

N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that features a piperazine ring substituted with a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps. One common route includes the reaction of 4-(4-methanesulfonylpiperazin-1-yl)aniline with 1-phenylcyclopentanecarboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-fluoro-4-(4-methanesulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
  • N-[3-fluoro-4-(4-methanesulfonylpiperazin-1-yl)phenyl]-4-methylbenzamide

Uniqueness

N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific structural features, such as the combination of a piperazine ring with a methanesulfonyl group and a phenylcyclopentane moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H29N3O3S

Molecular Weight

427.6 g/mol

IUPAC Name

N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C23H29N3O3S/c1-30(28,29)26-17-15-25(16-18-26)21-11-9-20(10-12-21)24-22(27)23(13-5-6-14-23)19-7-3-2-4-8-19/h2-4,7-12H,5-6,13-18H2,1H3,(H,24,27)

InChI Key

PEZGPDOCZDLREX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4

Origin of Product

United States

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